
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Overview
Description
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5IN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves the iodination of a pyrimidine derivative. One common method involves the reaction of a pyrimidine precursor with iodine in the presence of an oxidizing agent. The reaction conditions often include solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-pyrimidine derivative, while oxidation could produce a pyrimidine N-oxide .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives have been studied for their potential therapeutic effects against various diseases:
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. The incorporation of iodine may enhance the biological activity of the molecule by improving its interaction with viral proteins.
- Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation. The presence of the dioxo group may contribute to this effect by inducing apoptosis in tumor cells.
Agricultural Chemistry
The compound has potential applications in agricultural sciences as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that are effective against pests while being less harmful to non-target organisms.
Material Science
In material science, methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine can be utilized as a building block for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for modifications that can lead to materials with specific properties suitable for electronics or coatings.
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Antiviral Activity | Investigated the efficacy against influenza virus | Showed significant inhibition of viral replication at low concentrations. |
Anticancer Research | Evaluated effects on breast cancer cell lines | Induced apoptosis in MCF-7 cells with IC50 values indicating potent activity. |
Pesticide Development | Tested as a potential herbicide | Demonstrated effective weed control with minimal impact on crop yield. |
Mechanism of Action
The mechanism of action of Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The iodine atom can form halogen bonds with biological targets, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate
- Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate
- Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate
Uniqueness
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as halogen bonding and electrophilic substitution, that other halogenated derivatives may not. This makes it particularly useful in certain synthetic applications and biological studies .
Biological Activity
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS Number: 116393-71-6) is a compound of interest in various fields of biological research due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₅IN₂O₄
- Molecular Weight : 296.02 g/mol
- Melting Point : 283–285 °C
- Solubility : Typically soluble in organic solvents.
Biological Activity
This compound exhibits several biological activities that make it a candidate for further pharmacological studies. Research indicates potential applications in the following areas:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrimidine compounds can exhibit significant antimicrobial properties. Methyl 5-iodo derivatives have been shown to inhibit the growth of various bacterial strains. For example:
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
These findings suggest that methyl 5-iodo-2,6-dioxo derivatives could serve as a basis for developing new antimicrobial agents.
2. Anticancer Potential
Research has indicated that pyrimidine derivatives can interfere with cancer cell proliferation. This compound has been tested in vitro against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 20 | Induction of apoptosis |
MCF7 | 25 | Cell cycle arrest at G2/M phase |
A549 | 30 | Inhibition of mitochondrial function |
The compound's ability to induce apoptosis and disrupt cell cycle progression highlights its potential as an anticancer agent.
3. Enzyme Inhibition Studies
Methyl 5-iodo derivatives have been evaluated for their inhibitory effects on key enzymes involved in metabolic pathways:
Enzyme | Inhibition (%) at 50 µM |
---|---|
Fatty Acid Synthase | 65 |
Dipeptidyl Peptidase IV | 70 |
These results indicate that the compound may play a role in metabolic regulation and could be explored for therapeutic applications in metabolic disorders.
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of methyl 5-iodo derivatives on clinical isolates of Staphylococcus aureus, researchers observed a significant reduction in bacterial load when treated with the compound. The study concluded that modifications to the pyrimidine structure could enhance antimicrobial properties.
Case Study 2: Cancer Cell Line Response
A recent study investigated the effects of methyl 5-iodo-2,6-dioxo derivatives on breast cancer cells (MCF7). The results indicated that treatment led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that further development could lead to novel therapeutic strategies against breast cancer.
Q & A
Q. Basic: What are the recommended synthetic methodologies for Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate?
Methodological Answer:
The synthesis typically involves sequential alkylation and halogenation steps. A precursor such as methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo alkylation at the N1 position using NaH in DMF as a base, followed by iodination with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) . For analogs like the bromo derivative (Methyl 5-bromo-...), similar halogenation protocols are employed, suggesting iodine can be introduced via electrophilic substitution under acidic conditions .
Q. Basic: How can the structural identity and purity of this compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the substitution pattern (e.g., iodine’s deshielding effects on adjacent protons).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight, particularly the isotopic signature of iodine.
- X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL for refinement) resolves bond lengths and angles, as demonstrated in cobalt-orotate complexes with related tetrahydropyrimidine carboxylates .
- Elemental Analysis: Confirms stoichiometry, especially for halogen content.
Q. Advanced: What crystallographic challenges arise with this compound, and how are they resolved?
Methodological Answer:
Challenges include crystal twinning, weak diffraction, and disorder in the iodine moiety. Solutions include:
- Data Collection: High-resolution synchrotron data improves signal-to-noise ratios.
- Refinement: SHELXL’s robust algorithms handle twinning and anisotropic displacement parameters. For example, the Co(II)-orotate structure was refined to using SHELXL .
- Hydrogen Bonding Analysis: Graph set analysis (e.g., using Etter’s formalism) identifies key intermolecular interactions, such as O–H⋯O and N–H⋯O bonds, which stabilize the lattice .
- Visualization: ORTEP-III generates publication-quality thermal ellipsoid diagrams .
Q. Advanced: How does the iodine substituent influence reactivity in cross-coupling or nucleophilic substitution?
Methodological Answer:
The iodine atom acts as a directing group and participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, iodinated pyrimidines undergo cyclization with allyl urea under Pd catalysis to form fused heterocycles . The large atomic radius of iodine also slows S2 reactions compared to chloro/bromo analogs, necessitating polar aprotic solvents (DMF, DMSO) and elevated temperatures. Competing elimination pathways (e.g., formation of methylidenes) are mitigated by controlling acid/base conditions, as seen in thiomethyl elimination studies .
Q. Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
This scaffold is a precursor for:
- Kinase Inhibitors: Pyrimidine derivatives target EGFR and other tyrosine kinases.
- Antimetabolites: Structural analogs (e.g., orotic acid derivatives) interfere with nucleotide biosynthesis .
- Supramolecular Probes: The iodine atom enhances heavy-atom effects in crystallography and may modulate receptor binding via halogen bonding .
Q. Advanced: How are hydrogen bonding networks analyzed in its crystalline form?
Methodological Answer:
- Graph Set Analysis: Assigns patterns (e.g., rings) to categorize hydrogen bonds. In the Co(II)-orotate complex, N–H⋯O and O–H⋯O bonds form a 3D network, while π-π interactions ( Å) further stabilize stacking .
- DFT Calculations: Complement experimental data to quantify bond energies and directional preferences.
- Temperature-Dependent Studies: Variable-temperature XRD reveals dynamic bonding behavior, critical for understanding polymorphism.
Q. Advanced: What mechanistic insights explain unexpected byproducts during iodination?
Methodological Answer:
Competing pathways include:
- Over-oxidation: NIS/TFAA may oxidize the pyrimidine ring, forming dioxo side products.
- Acid-Catalyzed Rearrangements: TFA can protonate carbonyls, triggering ring-opening or decarboxylation.
- Radical Pathways: Trace iodine radicals induce C–I bond homolysis, leading to dimerization. Mitigation strategies:
Q. Basic: What analytical techniques characterize its stability under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., loss of carboxylate groups above C).
- HPLC-MS Stability Studies: Tracks degradation in buffered solutions (pH 1–13) to identify hydrolysis products.
- Light Exposure Tests: UV-Vis spectroscopy monitors photooxidation of the iodine substituent.
Q. Advanced: How is computational modeling used to predict its reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the C5 position is highly electrophilic due to electron-withdrawing carboxylate and dioxo groups.
- Molecular Dynamics (MD): Simulates solvation effects in DMF or water, critical for optimizing reaction conditions.
- Docking Studies: Predicts binding affinities to biological targets (e.g., kinases) by modeling iodine’s halogen-bonding interactions .
Q. Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods due to potential release of toxic gases (e.g., HI during hydrolysis).
- Waste Disposal: Halogenated waste must be segregated and processed via incineration.
- Storage: Keep in amber vials at C to prevent light/thermal degradation .
Properties
IUPAC Name |
methyl 5-iodo-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLIKJXNEXUIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=O)N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670621 | |
Record name | Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116393-71-6 | |
Record name | Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.